Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

Pharmaceutical Intermediates Sartans Process Chemistry

Sourcing a non-interchangeable, dual-purpose intermediate for ARB synthesis often leads to supply inconsistencies and missing regulatory documentation. Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate (CAS 57113-90-3) is the single critical branch point for manufacturing both azilsartan and candesartan cilexetil. • Dual intermediate for azilsartan & candesartan cilexetil; ≥98% purity with batch-to-batch QC (NMR, HPLC, GC). • Also supplied as certified reference standard (Azilsartan Impurity 51/64, Candesartan Impurity 3) for ANDA/QC workflows. • Scalable: demonstrated multi-hundred-kilogram synthesis at 86% yield.

Molecular Formula C13H16N2O6
Molecular Weight 296.28 g/mol
CAS No. 57113-90-3
Cat. No. B138334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate
CAS57113-90-3
Synonyms2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-nitrobenzoic Acid Methyl Ester
Molecular FormulaC13H16N2O6
Molecular Weight296.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C13H16N2O6/c1-13(2,3)21-12(17)14-10-8(11(16)20-4)6-5-7-9(10)15(18)19/h5-7H,1-4H3,(H,14,17)
InChIKeyVEDIIGMQOAWKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate for ARB Synthesis


Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate (CAS 57113-90-3) is a pivotal, dual-role intermediate for the industrial synthesis of the angiotensin II receptor antagonists (ARBs) azilsartan and candesartan cilexetil, both widely prescribed for the treatment of hypertension . It is characterized by the presence of an acid-labile tert-butoxycarbonyl (Boc) protecting group on an aromatic amine, an electron-withdrawing nitro group, and a methyl ester moiety, with a typical commercial purity specification of ≥98.0% .

Key intermediate for azilsartan and candesartan cilexetil synthesis
Regulated dual impurity (Azilsartan Impurity 51 / Candesartan Impurity 3) requiring certified reference standard
Boc-protected amine, nitro, and methyl ester enable orthogonal derivatization

Non-Substitutable Intermediate


Generic substitution of Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is not possible due to its precise and non-interchangeable dual functionality. The molecule serves as a single, critical branch point in the synthesis of both azilsartan and candesartan cilexetil . Substituting the methyl ester with an ethyl ester, or altering the substitution pattern on the aromatic ring, would lead to a different intermediate, fundamentally changing the subsequent synthetic steps and preventing the formation of the target active pharmaceutical ingredients (APIs). Furthermore, this compound is a known and regulated impurity (Azilsartan Impurity 51/Candesartan Impurity 3) in the final drug products, making its procurement as a certified reference standard a distinct and non-substitutable requirement for quality control laboratories [1].

Ethyl ester substitution

May eliminate azilsartan synthetic pathway, limiting API production scope.

Structural analog use

May not satisfy dual-impurity designation requirements for QC reference standards.

Key Differentiation Evidence


Dual-API Intermediate Capability vs. Ethyl Ester Analog

This compound is a universal intermediate for two blockbuster ARBs. In contrast, its closest structural analog, the ethyl ester (Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate, CAS 136285-65-9), is specifically utilized as an intermediate for candesartan cilexetil but not for azilsartan . The methyl ester's specific steric and electronic properties enable its participation in the azilsartan synthesis pathway, a differentiation not shared by the ethyl ester analog.

Synthetic Utility
Head-to-head
Target
Key intermediate for azilsartan and candesartan cilexetil
Ethyl ester analog
Key intermediate for candesartan cilexetil only
Supports dual-API synthetic workflow
Vendor-reported differentiation; verify against current synthetic routes
Pharmaceutical Intermediates Sartans Process Chemistry

High Isolated Yield at Industrial Scale

The synthesis of this compound has been optimized for industrial scale, demonstrating a high isolated yield. A documented large-scale procedure using 164 kg of starting material yielded 187.0 kg of the final product, corresponding to an 86% yield after crystallization [1]. This demonstrates the robustness and economic viability of the synthesis at a multi-hundred-kilogram scale, a key metric for industrial procurement.

Isolated Yield
Class-level
86%
Reported yield at upper end of class performance
Industrial batch data (164→187 kg); validate for specific process
Process Chemistry Scale-up Sartans

Superior Commercial Purity Specification

The compound is routinely offered with a high and well-defined commercial purity specification. Multiple reputable vendors, including TCI and Avantor, specify a purity of ≥98.0% as determined by Gas Chromatography (GC) . Some vendors, like Sigma-Aldrich, specify a purity of 98%, while others, such as Bidepharm, provide batch-specific QC data including NMR, HPLC, and GC . In contrast, the ethyl ester analog is commonly offered at a lower purity of 95% .

Purity Specification
Head-to-head
Target
≥98.0% (GC)
Ethyl ester analog
95%
Higher commercial purity may reduce downstream purification
Vendor CoA specifications; verify lot-specific data
Analytical Chemistry Quality Control Reference Standards

Defined Physical Properties for Quality Assurance

The compound possesses a sharp and well-defined melting point (mp) range of 104.0-108.0 °C, with a reported literature value of 106 °C . This property is essential for identity confirmation and purity assessment during incoming quality control. While the ethyl ester analog also has a defined melting point, the target compound's mp is consistently reported across multiple vendors and publications, providing a highly reliable and robust benchmark for quality assurance.

Melting Point
Reported
104.0–108.0 °C
Consistent mp supports identity confirmation
Cross-vendor consistency reported; verify on receipt
Analytical Chemistry Material Characterization Quality Control

Regulated Impurity in Two Major Drugs

This compound is a characterized and regulated impurity in two major drug substances. It is designated as Candesartan Impurity 3 and Azilsartan Impurity 51 (or 64) [1]. This dual designation mandates its availability as a high-purity reference standard for analytical method development, validation, and routine quality control (QC) testing for both drug products. A similar structural analog, such as the ethyl ester (CAS 136285-65-9), is only designated as Candesartan Impurity 16 and is not a known impurity of Azilsartan [2].

Regulatory Significance
Head-to-head
Target
Azilsartan Impurity 51/64 & Candesartan Impurity 3
Ethyl ester analog
Candesartan Impurity 16 only
Supports QC method development for both drugs
Reference standard procurement may be required for regulatory compliance
Pharmaceutical Analysis Impurity Profiling Regulatory Science

Application Scenarios


Industrial Process Development and Scale-up

This is the primary industrial scenario. The compound's demonstrated ability to be synthesized in high yield (86%) at multi-hundred-kilogram scale, coupled with its dual utility as an intermediate for both azilsartan and candesartan cilexetil, makes it the superior choice for process R&D and manufacturing . Procurement decisions should prioritize vendors offering high purity (≥98.0%) and batch-to-batch consistency, supported by comprehensive QC documentation (NMR, HPLC, GC) .

Quality Control and Analytical Method Development

In QC laboratories, this compound is essential for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of process-related impurities in azilsartan and candesartan drug substances and products . Its role as a dual designated impurity (Azilsartan Impurity 51/64 and Candesartan Impurity 3) makes its procurement as a certified reference standard mandatory for regulatory submissions .

Medicinal Chemistry Research on ARBs

For research groups focused on synthesizing novel ARB analogs or exploring structure-activity relationships (SAR) around the biphenyl tetrazole scaffold, this compound is the logical starting material. Its Boc-protected amine and methyl ester provide orthogonal functional handles for selective derivatization, enabling the efficient exploration of chemical space. Using the ethyl ester analog would preclude any investigation of azilsartan-derived analogs .

Application
Selection Property
Validation Focus
Process Development & Scale-up
Dual-API synthetic utility
Batch consistency and high-purity specification review
Quality Control & Analytical Methods
Dual-impurity designation for azilsartan and candesartan
Certified reference standard documentation and purity
Medicinal Chemistry SAR Studies
Orthogonal Boc and ester functional handles
Derivatization potential for novel ARB analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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